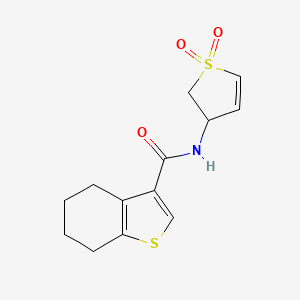

![molecular formula C15H13N3O2S B3902689 N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B3902689.png)

N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide

Übersicht

Beschreibung

This compound is a derivative of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide . It has been studied for its inhibitory effect on tubulin polymerization .

Synthesis Analysis

The compound was synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Chemical Reactions Analysis

The compound has been evaluated for its in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the synthesized compounds demonstrated effective activities towards these tumor cell lines .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, such as AKOS000625157, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .

Anticancer Activity

The compound has shown potential in anticancer activity. In vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines have been evaluated, and some of the target compounds demonstrated effective activities . Moreover, a study revealed that an indole compound was found to have high activity compared to other compounds used for the same purpose .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity, making them a valuable resource in the development of new therapeutic agents .

Antioxidant Activity

Indole derivatives have been synthesized and evaluated for their antioxidant activity using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) method .

Antitubercular Activity

The compound has shown potential in antitubercular activity. For instance, chlorine derivatives were found to possess potent growth inhibitory effects against H37Rv Mycobacterium tuberculosis .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity, contributing to their diverse biological activities .

Nucleic Acid Binding and Cleaving

Transition metal complexes suitable for binding and cleaving nucleic acids are of significant interest due to their various applications in nucleic acid chemistry. These applications include footprinting studies, sequence-specific binding agents, and potential anticancer drugs .

Wirkmechanismus

Target of Action

AKOS000625157, also known as BIM-0038813.P001 or N-{5-[(1-methyl-1H-indol-3-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide, is a complex molecule that targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases .

Mode of Action

The compound acts as an inhibitor of these enzymes, limiting the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This makes it useful in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes .

Biochemical Pathways

The biochemical pathways affected by AKOS000625157 involve the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By inhibiting the activity of the enzymes responsible for this process, the compound limits the absorption of dietary carbohydrates, thereby controlling postprandial blood glucose and insulin levels .

Result of Action

The primary result of AKOS000625157’s action is the control of postprandial blood glucose and insulin levels . By inhibiting the enzymes responsible for carbohydrate digestion, it reduces the amount of glucose that is absorbed from the diet, helping to manage blood sugar levels in patients with type 2 diabetes .

Action Environment

The action of AKOS000625157 is primarily localized to the gastrointestinal tract, where it inhibits the enzymes responsible for carbohydrate digestion . Environmental factors that could influence its action include the composition of the diet (particularly the amount and type of carbohydrates consumed) and the timing of medication relative to meals.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(5E)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9(19)16-15-17-14(20)13(21-15)7-10-8-18(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3,(H,16,17,19,20)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPWZENFAKNPPD-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)C(=CC2=CN(C3=CC=CC=C32)C)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)C)/S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

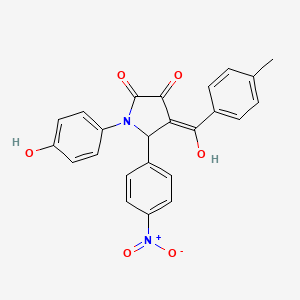

![4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzonitrile](/img/structure/B3902608.png)

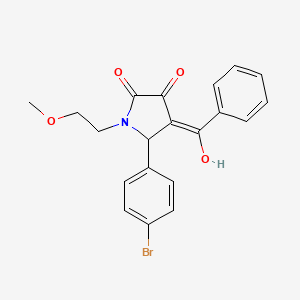

![3-(2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B3902634.png)

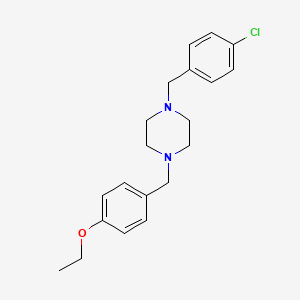

![4-({1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl}methyl)morpholine](/img/structure/B3902640.png)

![3-tert-butyl-N'-[(3-methyl-2-thienyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3902649.png)

![1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3902651.png)

![6-chloro-3-[3-(2,5-dimethoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3902657.png)

![ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902668.png)

![7-(cyclohexylmethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3902670.png)

![3-methyl-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3902675.png)

![6-bromo-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3902691.png)